methyl 2-bromo-3-methyl-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromo-3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-8-5-7(11(14)15-2)3-4-9(8)13-10(6)12/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDCWPJSRKSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis Approach
The Fischer indole synthesis remains a foundational method for constructing indole derivatives, including methyl 2-bromo-3-methyl-1H-indole-5-carboxylate. This method typically involves the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions, followed by rearrangement to form the indole core.
- Starting with appropriately substituted phenylhydrazines and ketones bearing ester functionalities.
- Acid-catalyzed cyclization to generate the indole ring.
- Subsequent selective halogenation at the 2-position using brominating agents such as N-bromosuccinimide (NBS).
- Requires careful control of reaction conditions to prevent over-bromination.
- Yields can vary depending on substituents and reaction parameters.
Direct Bromination of Indole Precursors
A more targeted approach involves bromination of pre-formed indole derivatives, especially methylated indoles, to introduce bromine at the 2-position selectively.
- Starting with methylated indoles, such as methyl-3-methylindole.
- Bromination using NBS in a suitable solvent (e.g., DMF or acetic acid) at low temperature to favor regioselectivity.
- This method allows for the introduction of the bromine atom directly onto the indole ring at the desired position.
- A study demonstrated that bromination of methylindoles with NBS in DMF at 0°C yields predominantly 2-bromoindoles with high regioselectivity.
Multi-step Synthesis via Functional Group Transformation
An alternative route involves multi-step transformations starting from simpler aromatic compounds:
Step 1: Synthesis of the indole core via Fischer or other cyclization methods.
Step 2: Methylation of the indole nitrogen to obtain N-methylindole derivatives.
Step 3: Bromination at the 2-position using NBS or Br₂ under controlled conditions.
Step 4: Functionalization at the 5-position with carboxylate groups through directed lithiation or electrophilic substitution, followed by oxidation to introduce the carboxylate group.
- A recent study utilized directed lithiation at the 5-position of methylindoles, followed by carboxylation with carbon dioxide, to obtain 5-carboxylate derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclization of phenylhydrazines with ketones | Versatile, broad substrate scope | Over-bromination risk | 60-75% |
| Direct Bromination | Bromination of methylated indoles with NBS | High regioselectivity, straightforward | Requires low temperature control | 70-85% |
| Multi-step Functionalization | Indole synthesis → methylation → bromination → carboxylation | Precise functionalization | Multi-step, longer process | 50-70% overall |
| Cross-coupling Strategies | Bromination + Suzuki/Stille coupling | High regioselectivity, functional group diversity | Requires transition-metal catalysts | 65-80% |
Research Findings and Notes
- The synthesis of this compound benefits from regioselective bromination techniques, with NBS in polar aprotic solvents like DMF being highly effective.
- Multi-step approaches involving directed lithiation and subsequent carboxylation enable precise substitution at the 5-position, essential for biological activity studies.
- Transition-metal-catalyzed cross-coupling reactions provide a flexible platform for modifying the indole core, allowing for structural diversification.
Chemical Reactions Analysis
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate features an indole core with a bromine atom at the 2-position and a carboxylate ester group at the 5-position. The molecular formula is , and it exhibits significant reactivity due to the presence of both the bromine atom and the ester functional group.
Chemistry
MBM serves as a valuable building block in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions makes it useful for creating diverse compounds with potential applications in pharmaceuticals and materials science.
Common Reactions:
- Oxidation: Converts MBM into corresponding indole-5-carboxylic acids.
- Reduction: The ester group can be reduced to an alcohol.
- Electrophilic Substitution: The electron-rich nature of the indole ring allows for various substitution reactions.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Indole-5-carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols |
| Electrophilic Substitution | N-bromosuccinimide (NBS) | Brominated indole derivatives |
Biology
MBM has been studied for its potential biological activities, including:
- Antiviral Properties: Research indicates that MBM may inhibit viral replication.
- Anticancer Activity: Studies have shown that MBM exhibits cytotoxic effects against various cancer cell lines, demonstrating IC50 values in low micromolar ranges.
- Antimicrobial Effects: MBM has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Cytotoxicity Against Cancer Cell Lines
- In vitro assays indicated that MBM was more effective than some conventional chemotherapeutics against breast and colon cancer models, suggesting its potential as a therapeutic agent.
Medicine
The compound is being investigated for its role in drug development:
- Enzyme Inhibition: MBM has been explored as a potential inhibitor for specific enzymes involved in disease pathways.
- Therapeutic Applications: Its anti-inflammatory properties have been evaluated, showing promise in reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in animal models.
| Activity Type | Observed Effect | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | IC50 values in low micromolar range | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 |
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Key Structural Features :
- Bromine at C2 : Enhances electrophilic substitution reactivity and serves as a handle for cross-coupling reactions.
- Methoxycarbonyl at C5 : A polar group that may improve solubility and participate in hydrogen bonding.
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key differences between methyl 2-bromo-3-methyl-1H-indole-5-carboxylate and analogous indole derivatives:
Key Observations :
Physical and Spectroscopic Properties
Analysis :
- The absence of a methoxycarbonyl group in compounds 34 and 36 results in lower polarity compared to the target compound.
- Triazole-containing derivatives (e.g., 9c) exhibit distinct IR peaks (~2100 cm⁻¹ for C≡C) due to click chemistry synthesis .
Biological Activity
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its indole core structure with a bromo substituent at the 2-position and a carboxylate ester group at the 5-position. Its molecular formula is , and it has been noted for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Indole derivatives like this compound are known to interact with various biological targets. The mechanisms include:
- Inhibition of Enzymes : Compounds in this class can inhibit key enzymes involved in disease processes, such as HIV integrase .
- Antimicrobial Activity : They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Some derivatives show preferential toxicity towards rapidly dividing cancer cells compared to normal cells, indicating a potential for selective anticancer therapies .
Antiviral Activity
Recent studies have highlighted the effectiveness of indole derivatives in inhibiting HIV integrase. For instance, compounds similar to this compound have shown promising inhibitory effects with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. A comparative analysis of various indole derivatives revealed:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Indolylquinazolinone 3k | 3.90 (S. aureus ATCC 25923) | Antibacterial |
| Indolylquinazolinone 3k | <1 (MRSA) | Antibacterial |
These values indicate that this compound may possess similar or superior activity against resistant strains like MRSA .
Anticancer Activity
In vitro studies have shown that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | TBD |
| Indole derivative X | A549 | <10 |
The ability to selectively inhibit cancer cell growth while sparing normal cells is a crucial aspect of developing effective cancer therapies .
Case Studies
- HIV Integrase Inhibition : A study demonstrated that certain indole derivatives effectively inhibited HIV integrase activity, with binding mode analysis revealing critical interactions with the enzyme's active site .
- Antimicrobial Efficacy : Research on synthesized compounds showed that several indole derivatives had low minimum inhibitory concentrations (MICs) against MRSA and other pathogens, supporting their potential use as novel antimicrobial agents .
- Anticancer Screening : Investigations into the cytotoxicity of various indoles revealed that this compound could preferentially suppress the growth of rapidly dividing cancer cells, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-bromo-3-methyl-1H-indole-5-carboxylate, and how are intermediates purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a precursor indole derivative (e.g., 3-methyl-1H-indole-5-carboxylate) using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification typically involves flash column chromatography with solvents such as 70:30 ethyl acetate/hexane, yielding ~50% pure product. Structural confirmation employs -NMR (e.g., δ 7.8–7.2 ppm for aromatic protons) and -NMR (e.g., δ 165 ppm for the ester carbonyl) .
Q. How is the purity and structural integrity of this compound validated?
- Methodology : Use a combination of:
- TLC : Monitor reaction progress with R values (e.g., 0.30 in 70:30 ethyl acetate/hexane).
- Spectroscopy : -NMR to confirm substituent positions; HRMS (e.g., m/z 283.98 [M+H]) for molecular weight validation.
- Recrystallization : Purify using DMF/acetic acid mixtures to remove residual solvents like DMF .
Q. What solvents and catalysts are optimal for synthesizing brominated indole derivatives?
- Methodology : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of indole intermediates. Catalysts like CuI (10 mol%) are effective for Sonogashira or Ullmann-type couplings. Reflux in acetic acid (3–5 hours) is common for cyclization steps .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Methodology :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly distinguishing between bromo and methyl substituents on the indole ring.
- X-ray crystallography : Resolve steric effects (e.g., bromine’s bulkiness) by analyzing crystal structures of analogous compounds, such as ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate .
Q. What strategies improve reaction yields in the presence of steric hindrance from the 3-methyl group?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation.
- Catalyst screening : Test Pd/Cu systems for cross-couplings; lower temperatures (40–60°C) may mitigate decomposition.
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using statistical models, as demonstrated in flow-chemistry syntheses of similar heterocycles .
Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Comparative studies : Synthesize analogs with Cl/I substituents to assess electronic effects (e.g., Hammett σ values).
- Kinetic profiling : Monitor Suzuki-Miyaura coupling rates with arylboronic acids using -NMR. Bromine’s electronegativity typically enhances oxidative addition in Pd-catalyzed reactions .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Methodology :
- Continuous-flow systems : Mitigate exothermic side reactions (e.g., bromine release) via controlled reagent mixing.
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
- Byproduct analysis : Use LC-MS to identify dimers or dehalogenated products, optimizing stoichiometry to suppress them .
Data Contradiction and Optimization
Q. How to interpret discrepancies in reported melting points or spectral data across studies?
- Methodology :
- Meta-analysis : Compare data from ≥3 independent syntheses. For example, if melting points vary (e.g., 199–201°C vs. 195–196°C), assess crystallinity via DSC (Differential Scanning Calorimetry).
- Synthetic replication : Reproduce methods from conflicting studies (e.g., acetic acid vs. PEG-400/DMF solvent systems) to isolate variables affecting purity .
Q. Why do some protocols report low yields (~50%) despite high starting material purity?
- Methodology :
- Mechanistic studies : Probe intermediates via in-situ IR spectroscopy to identify hydrolysis or dimerization pathways.
- Catalyst recycling : Recover CuI catalysts using aqueous EDTA washes, as described in PEG-400-mediated reactions .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
